Cas no 2228864-35-3 (2-Bromo-6-methoxybenzene-1-sulfonyl fluoride)

2-Bromo-6-methoxybenzene-1-sulfonyl fluoride is a versatile aryl sulfonyl fluoride derivative used in organic synthesis and medicinal chemistry. Its key advantages include its stability and reactivity as a sulfonylating agent, making it valuable for selective modifications in complex molecules. The bromo and methoxy substituents enhance its utility in cross-coupling reactions and further functionalization. The sulfonyl fluoride moiety is particularly useful in click chemistry and covalent inhibitor design due to its selective reactivity with nucleophiles. This compound is well-suited for applications in drug discovery and materials science, offering precise control in synthetic pathways. Its robust structure ensures compatibility with a range of reaction conditions.
2-Bromo-6-methoxybenzene-1-sulfonyl fluoride structure
2228864-35-3 structure
Product Name:2-Bromo-6-methoxybenzene-1-sulfonyl fluoride
CAS No:2228864-35-3
MF:C7H6BrFO3S
MW:269.088143825531
CID:5604644
PubChem ID:165839887
Update Time:2025-05-23

2-Bromo-6-methoxybenzene-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 2228864-35-3
    • 2-bromo-6-methoxybenzene-1-sulfonyl fluoride
    • EN300-1988570
    • 2-Bromo-6-methoxybenzene-1-sulfonyl fluoride
    • Inchi: 1S/C7H6BrFO3S/c1-12-6-4-2-3-5(8)7(6)13(9,10)11/h2-4H,1H3
    • InChI Key: LLMKONCXKXYYHE-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1S(=O)(=O)F)OC

Computed Properties

  • Exact Mass: 267.92051g/mol
  • Monoisotopic Mass: 267.92051g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 51.8Ų

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Additional information on 2-Bromo-6-methoxybenzene-1-sulfonyl fluoride

Comprehensive Overview of 2-Bromo-6-methoxybenzene-1-sulfonyl fluoride (CAS No. 2228864-35-3)

The compound 2-Bromo-6-methoxybenzene-1-sulfonyl fluoride (CAS No. 2228864-35-3) is a specialized sulfonyl fluoride derivative that has garnered significant attention in modern organic synthesis and medicinal chemistry. Its unique structural features, including the bromine and methoxy substituents, make it a versatile intermediate for constructing complex molecules. Researchers and industries are increasingly exploring its applications in click chemistry, bioconjugation, and proteomics, aligning with the growing demand for highly functionalized building blocks in drug discovery.

One of the most notable attributes of 2-Bromo-6-methoxybenzene-1-sulfonyl fluoride is its role in SuFEx (Sulfur Fluoride Exchange) reactions, a cutting-edge topic in synthetic chemistry. SuFEx has been hailed as a "next-generation" click chemistry tool due to its reliability and biocompatibility. This compound's sulfonyl fluoride group is particularly reactive under mild conditions, enabling efficient covalent bonding with nucleophiles like amines and phenols. Such properties are critical for developing targeted therapeutics and biomolecular probes, addressing current trends in precision medicine and chemical biology.

From a structural perspective, the presence of both bromine and methoxy groups offers dual functionality for further derivatization. The bromo moiety allows for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the methoxy group can serve as a directing group or be modified via demethylation. This versatility makes CAS No. 2228864-35-3 a valuable asset in library synthesis for high-throughput screening campaigns, a hot topic in AI-driven drug design and fragment-based drug discovery.

In the context of green chemistry, 2-Bromo-6-methoxybenzene-1-sulfonyl fluoride aligns with the industry's shift toward sustainable reagents. Its stability under ambient conditions reduces the need for stringent storage protocols, and its high reactivity minimizes solvent waste—a key consideration for environmentally conscious synthesis. These traits resonate with the increasing popularity of searches like "eco-friendly chemical synthesis" and "green chemistry in pharma," reflecting broader societal priorities.

Analytical characterization of this compound typically involves NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry, techniques frequently discussed in research forums and method development circles. The 19F NMR signal of the sulfonyl fluoride group serves as a distinctive marker, simplifying reaction monitoring—a feature highly valued in process chemistry optimization. Such practical advantages are often highlighted in queries like "how to track SuFEx reactions" or "NMR tips for sulfur fluorides," underscoring its relevance to experimental workflows.

Looking ahead, the demand for 2-Bromo-6-methoxybenzene-1-sulfonyl fluoride is expected to rise alongside advancements in covalent inhibitor design and chemical proteomics. Its compatibility with bioorthogonal chemistry positions it as a key player in emerging fields like degron-based therapeutics and activity-based protein profiling (ABPP). These applications are frequently searched in conjunction with terms like "new tools for target identification" and "covalent drug discovery 2024," illustrating its intersection with frontier scientific inquiries.

In summary, 2-Bromo-6-methoxybenzene-1-sulfonyl fluoride (CAS No. 2228864-35-3) exemplifies the convergence of structural ingenuity and practical utility in contemporary chemistry. Its multifaceted reactivity profile, combined with alignment to industry trends and sustainability goals, ensures its enduring relevance across academic and industrial research landscapes.

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